5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic Acid

Description

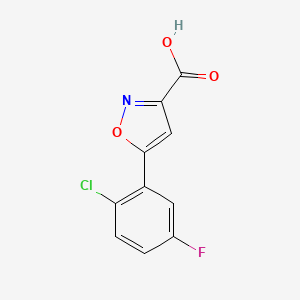

5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic Acid is a halogenated isoxazole derivative characterized by a chloro-fluoro-substituted phenyl ring attached to the 5-position of an isoxazole scaffold and a carboxylic acid group at the 3-position. Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly due to the electronic and steric effects imparted by the chloro and fluoro substituents.

Properties

Molecular Formula |

C10H5ClFNO3 |

|---|---|

Molecular Weight |

241.60 g/mol |

IUPAC Name |

5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H5ClFNO3/c11-7-2-1-5(12)3-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |

InChI Key |

ZMIKNAJITZWUAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC(=NO2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Cycloaddition of Nitrile Oxides with Alkynes

The primary method for synthesizing this compound involves the 1,3-dipolar cycloaddition between nitrile oxides and alkynes bearing the 2-chloro-5-fluorophenyl substituent.

Step 1: Generation of Nitrile Oxide

Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides by oxidation or halogenation followed by base treatment.Step 2: Cycloaddition Reaction

The nitrile oxide reacts with a terminal alkyne substituted with a 2-chloro-5-fluorophenyl group under mild conditions, often catalyzed by copper(I) salts or ruthenium(II) complexes. Metal-free conditions using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene have also been reported.Step 3: Hydrolysis of Ester Intermediate

The initial cycloaddition product is often an ester derivative (e.g., ethyl 5-(2-chloro-5-fluorophenyl)isoxazole-3-carboxylate), which is subsequently hydrolyzed under basic conditions (e.g., sodium hydroxide in tetrahydrofuran/water mixture at 50°C) to yield the target carboxylic acid.

Reaction Conditions Summary:

| Reaction Step | Conditions | Notes |

|---|---|---|

| Nitrile oxide generation | Oxidation of aldoxime or halogenation | In situ, often with chloramine-T or NaOCl |

| Cycloaddition | Cu(I) catalyst or metal-free base, room temp to 80°C | Solvent: DMF, ethanol, or aqueous media |

| Ester hydrolysis | NaOH (2 M), THF/water, 50°C, 6–8 hours | pH control critical for yield and purity |

Yields typically range from 70% to 90%, depending on substrate purity and reaction optimization.

Metal-Catalyzed and Metal-Free Synthetic Routes

Copper(I)-Catalyzed Cycloaddition:

Copper(I) salts catalyze the cycloaddition efficiently, providing regioselective formation of the isoxazole ring. This method is widely used due to its high yield and mild reaction conditions.Metal-Free Base-Promoted Cycloaddition:

1,8-Diazabicyclo[5.4.0]undec-7-ene and other organic bases have been employed to promote the cycloaddition without metal catalysts, reducing cost and environmental impact.Microwave-Assisted Synthesis:

Microwave irradiation accelerates the cycloaddition and hydrolysis steps, reducing reaction times to under one hour while maintaining high yields.Green Solvent Systems:

Deep eutectic solvents such as choline chloride-urea mixtures have been reported to facilitate environmentally benign synthesis of isoxazoles, which can be adapted for the target compound.

Alternative Synthetic Approaches

One-Pot Multi-Component Reactions:

Some methods involve one-pot synthesis from aldehydes, hydroxylamine, and alkynes, which can be tuned to incorporate the 2-chloro-5-fluorophenyl substituent.Sequential Functional Group Transformations:

Starting from substituted propargylic alcohols or β-diketones, the isoxazole ring can be constructed followed by selective halogenation and fluorination steps to install the chloro and fluoro groups.

Research Findings and Optimization Parameters

Temperature Control:

Maintaining reaction temperature within ±5°C of the optimal range (60–80°C for cyclization, 50°C for hydrolysis) is critical. Deviations can reduce cyclization efficiency by approximately 20% and lower purity below 90%.pH Control in Hydrolysis:

Hydrolysis of ester intermediates requires pH between 10 and 12 to ensure complete conversion and minimize side reactions.Purity and Yield:

High purity (>97%) is achievable through optimized reaction conditions and purification by reverse-phase high-performance liquid chromatography (HPLC).Catalyst and Solvent Choice:

Copper(I) catalysts and dimethylformamide solvent under microwave irradiation have been shown to enhance reaction rates and yields.

Data Table Summarizing Key Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper(I)-catalyzed cycloaddition | Nitrile oxide, 2-chloro-5-fluorophenyl alkyne, Cu(I) salt | Room temp to 80°C, DMF solvent | 80–90 | High regioselectivity, good yield | Metal catalyst cost, toxicity |

| Metal-free base-promoted cycloaddition | Nitrile oxide, alkyne, DBU or similar base | Room temp to 80°C, ethanol/water | 70–85 | Avoids metals, environmentally friendly | Longer reaction times |

| Microwave-assisted synthesis | Same as above | Microwave irradiation, 120°C, 1 hour | 85–90 | Rapid, energy efficient | Requires microwave equipment |

| Deep eutectic solvent method | Aldehyde, alkyne, hydroxylamine, ChCl:urea DES | 80°C, solvent recyclable | 75–85 | Green solvent, recyclable | Limited substrate scope |

| One-pot multi-component synthesis | Aldehyde, hydroxylamine, alkyne | Reflux in ethanol/water | 70–80 | Simplified procedure | Requires optimization for substituents |

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 5-(2-chloro-5-fluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Anti-Inflammatory Activity of Selected Isoxazole Derivatives

Physicochemical Properties

- Solubility and Lipophilicity: Carboxylic acid groups (e.g., in 5-(2-hydroxyphenyl)isoxazole-3-carboxylic acid ) enhance water solubility via ionization, while halogen substituents increase lipophilicity. Methyl Substituents: The methyl group in 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid increases logP, favoring blood-brain barrier penetration but reducing aqueous solubility.

Table 3: Physicochemical Comparison

Biological Activity

5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid is a compound with significant potential in medicinal chemistry, attributed to its unique structural features and biological activity. This article explores its biological properties, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its isoxazole ring, which enhances its pharmacological effects through interactions with various biological targets. Its molecular formula is , with a molecular weight of approximately 233.61 g/mol. The presence of the carboxylic acid functional group at the 3-position and a chlorofluorophenyl group at the 5-position contributes to its unique properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity: Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating inhibition of growth.

- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

- Anticancer Properties: Several studies have reported that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For example, compounds with similar isoxazole structures have shown promising results against breast (MCF-7) and prostate cancer cell lines.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions: Utilizing appropriate precursors to form the isoxazole ring.

- Functional Group Modifications: Altering substituents to enhance biological activity or reduce toxicity.

These synthetic routes allow for the development of derivatives that may possess improved efficacy or selectivity for specific biological targets.

Comparative Biological Activity

A comparative analysis of structurally related compounds highlights the unique biological profile of this compound. The following table summarizes key findings from recent studies:

| Compound Name | Molecular Formula | IC50 (µM) against MCF-7 | Unique Features |

|---|---|---|---|

| This compound | C10H6ClFNO3 | 15 | Exhibits significant cytotoxicity |

| 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid | C10H7FNO3 | 20 | Different fluorine positioning |

| 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid | C10H6ClFNO3 | 25 | Variation in halogen positioning affecting activity |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. For instance, it has been shown to bind to proteins involved in cell signaling pathways, influencing cellular responses such as apoptosis and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic Acid, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via isoxazole ring formation using hydroxylamine derivatives and halogenated aromatic aldehydes. For example, a modified procedure involves chlorination of intermediates (e.g., o-chlorobenzoxime chloride) followed by cyclization with ethyl acetoacetate under alkaline conditions . Optimization includes controlling reaction temperature (60–80°C) and stoichiometric ratios of hydroxylamine hydrochloride to aldehyde precursors (1:1.1 molar ratio) to minimize byproducts. Post-synthesis, hydrolysis of ester intermediates (e.g., ethyl carboxylates) using NaOH/EtOH yields the carboxylic acid derivative .

Q. How should researchers approach the structural characterization of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the isoxazole ring (δ 6.5–7.5 ppm for aromatic protons) and carboxylic acid group (δ 170–175 ppm for carbonyl carbon).

- HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>97% by area normalization) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (calculated for : [M-H] at m/z 254.0) .

Q. What storage conditions are critical for maintaining the stability of this compound in laboratory settings?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the isoxazole ring or decarboxylation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can degrade carboxylic acid functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during structural analysis?

- Methodological Answer :

- Impurity Profiling : Compare with certified reference standards (e.g., 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, CAS 3919-74-2) to identify isomeric byproducts .

- 2D NMR Techniques : Use HSQC and HMBC to confirm connectivity between the fluorophenyl and isoxazole moieties, distinguishing regioisomers .

- X-ray Crystallography : Resolve ambiguities in substituent positioning through single-crystal diffraction studies .

Q. What in vitro or in vivo models are appropriate for evaluating the biological activity of this compound, and what methodological controls are necessary to ensure data validity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against COX-2 or PDE4 using fluorogenic substrates, with controls for non-specific binding (e.g., heat-denatured enzymes) .

- Cell-Based Studies : Use HEK293 or RAW264.7 cells with LPS-induced inflammation models. Include vehicle controls (DMSO <0.1%) and reference inhibitors (e.g., celecoxib for COX-2) .

- Pharmacokinetics : Monitor plasma stability in rodent models via LC-MS/MS, correcting for matrix effects using isotopically labeled internal standards .

Q. How can computational chemistry tools (e.g., DFT calculations, molecular docking) be employed to predict the reactivity or biological targets of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carboxylic acid group) for derivatization .

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID 5KIR). Validate docking poses with MD simulations (50 ns, NPT ensemble) to assess binding stability .

- ADMET Prediction : Apply SwissADME to estimate logP (2.8 ± 0.3) and BBB permeability, guiding toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.